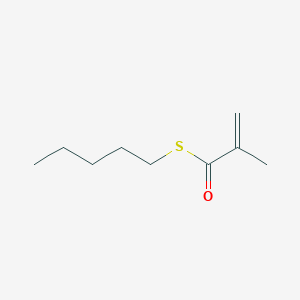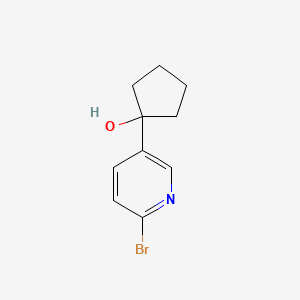
1-(6-Bromopyridin-3-yl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Bromopyridin-3-yl)cyclopentan-1-ol is a chemical compound with the molecular formula C₁₀H₁₂BrNO. It is characterized by a bromopyridine moiety attached to a cyclopentanol ring.
Vorbereitungsmethoden
The synthesis of 1-(6-Bromopyridin-3-yl)cyclopentan-1-ol typically involves the bromination of pyridine derivatives followed by cyclization reactions. One common synthetic route includes the bromination of 3-pyridinol to obtain 6-bromopyridin-3-ol, which is then subjected to cyclopentanone in the presence of a suitable catalyst to form the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of specific solvents and catalysts .
Analyse Chemischer Reaktionen
1-(6-Bromopyridin-3-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine or pyrrolidine derivative using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with lithium aluminum hydride may produce a pyrrolidine derivative .
Wissenschaftliche Forschungsanwendungen
1-(6-Bromopyridin-3-yl)cyclopentan-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(6-Bromopyridin-3-yl)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds or hydrophobic interactions with active sites, while the cyclopentanol ring may enhance binding affinity and specificity . These interactions can modulate the activity of the target molecule, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(6-Bromopyridin-3-yl)cyclopentan-1-ol can be compared with other similar compounds, such as:
1-(6-Chloropyridin-3-yl)cyclopentan-1-ol: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and binding properties.
1-(6-Fluoropyridin-3-yl)cyclopentan-1-ol: Contains a fluorine atom, which can influence its electronic properties and interactions with biological targets.
1-(6-Methylpyridin-3-yl)cyclopentan-1-ol: The presence of a methyl group can alter its steric and electronic characteristics, impacting its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
865204-02-0 |
|---|---|
Molekularformel |
C10H12BrNO |
Molekulargewicht |
242.11 g/mol |
IUPAC-Name |
1-(6-bromopyridin-3-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H12BrNO/c11-9-4-3-8(7-12-9)10(13)5-1-2-6-10/h3-4,7,13H,1-2,5-6H2 |
InChI-Schlüssel |
RKOZOMDTRVMVQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=CN=C(C=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12542610.png)
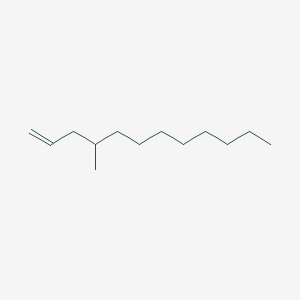
![1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium](/img/structure/B12542629.png)
![6-[(2,4-Difluorophenyl)ethynyl]-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine](/img/structure/B12542641.png)
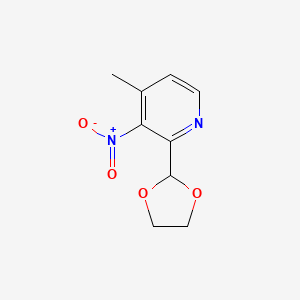
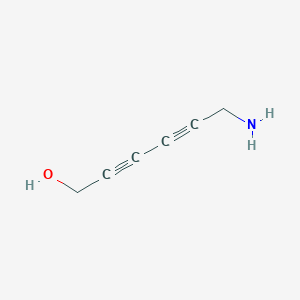
![Benzamide, N-[3-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]propyl]-](/img/structure/B12542657.png)
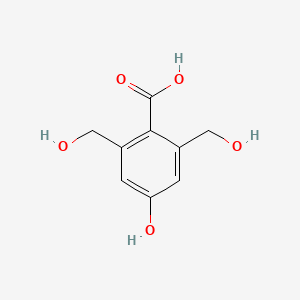
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]-](/img/structure/B12542666.png)
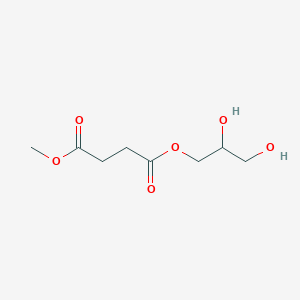
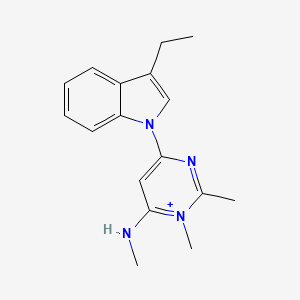
![5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B12542675.png)
![2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene](/img/structure/B12542678.png)
